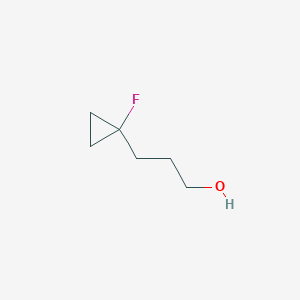
3-(1-fluorocyclopropyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Fluorocyclopropyl)propan-1-ol, also known as 1-fluorocyclopropanol, is a synthetic organic compound used in a variety of applications. It is a colorless liquid with an odor similar to that of gasoline. The compound has a molecular formula of C4H7FO and a molecular weight of 100.1 g/mol. It is found in a range of products, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 1-fluorocyclopropanol is used as a solvent in the manufacture of polymers, as a starting material in the synthesis of various organic compounds, and as a reagent in the synthesis of other organic compounds.
Mecanismo De Acción
3-(1-fluorocyclopropyl)propan-1-olopropanol is thought to act by disrupting the cell membrane, allowing the drug to pass through. It is also thought to interact with membrane proteins, which may allow for the delivery of the drug to specific locations within the cell.
Biochemical and Physiological Effects
3-(1-fluorocyclopropyl)propan-1-olopropanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial activity. Additionally, it has been shown to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-fluorocyclopropyl)propan-1-olopropanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also non-toxic and non-irritating, making it safe to handle in the laboratory. However, it is relatively expensive, and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of 3-(1-fluorocyclopropyl)propan-1-olopropanol are numerous. Further research is needed to investigate its use as a drug delivery system for targeted delivery of drugs to specific locations within the body. Additionally, further research is needed to investigate its potential use as an anti-inflammatory, anti-bacterial, and anti-oxidant agent. Additionally, further research is needed to investigate its potential use as a catalyst in organic synthesis. Finally, further research is needed to investigate its potential use as a reagent in the synthesis of other organic compounds.
Métodos De Síntesis
3-(1-fluorocyclopropyl)propan-1-olopropanol can be synthesized from 1-chlorocyclopropanol by a two-step process. In the first step, 1-chlorocyclopropanol is heated with sodium hydroxide to form 1-hydroxycyclopropanol. In the second step, 1-hydroxycyclopropanol is reacted with hydrofluoric acid to form 3-(1-fluorocyclopropyl)propan-1-olopropanol.
Aplicaciones Científicas De Investigación
3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied for its potential use as a drug delivery system. It has been shown to be able to penetrate the cell membrane and release its cargo in a controlled manner. It has also been investigated as a potential agent for drug delivery to the central nervous system. Additionally, 3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied as a potential agent for the treatment of cancer, as it has been shown to have anti-tumor activity in animal models.
Propiedades
IUPAC Name |
3-(1-fluorocyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(3-4-6)2-1-5-8/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWLXBPSIFIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

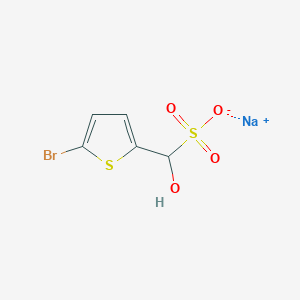
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
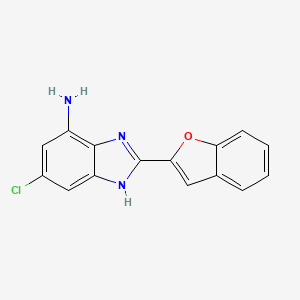
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)


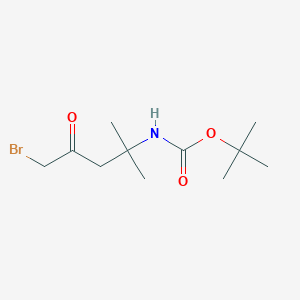

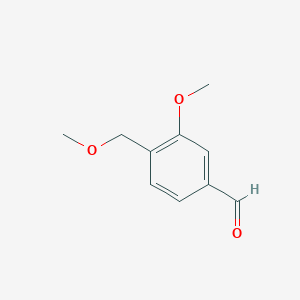
![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
